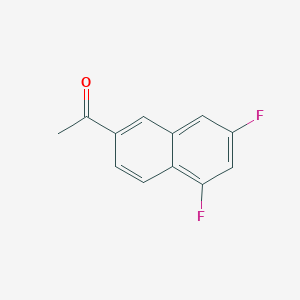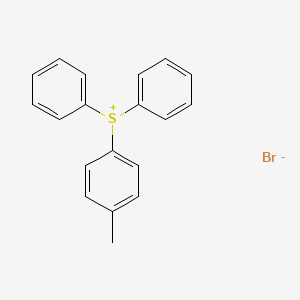
Sulfonium, (4-methylphenyl)diphenyl-, bromide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfonium, (4-methylphenyl)diphenyl-, bromide can be synthesized using Grignard reagents and chlorotrimethylsilane as an activator . The reaction typically involves the formation of a sulfonium ion by reacting a sulfonium precursor with a suitable bromide source under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Sulfonium, (4-methylphenyl)diphenyl-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.
Substitution: The bromide ion can be substituted with other nucleophiles to form different sulfonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various sulfonium salts depending on the nucleophile used.
Scientific Research Applications
Sulfonium, (4-methylphenyl)diphenyl-, bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sulfonium, (4-methylphenyl)diphenyl-, bromide involves its interaction with molecular targets through the sulfonium ion. The sulfonium ion can act as an electrophile, facilitating various chemical reactions. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which can lead to the formation of different products depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Tris(4-methylphenyl)sulfonium bromide: Another sulfonium salt with three 4-methylphenyl groups.
Diphenylmethylsulfonium bromide: A sulfonium salt with a diphenylmethyl group.
Uniqueness
Sulfonium, (4-methylphenyl)diphenyl-, bromide is unique due to its specific combination of phenyl and 4-methylphenyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other sulfonium salts may not be as effective.
Properties
CAS No. |
4189-82-6 |
|---|---|
Molecular Formula |
C19H17BrS |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
(4-methylphenyl)-diphenylsulfanium;bromide |
InChI |
InChI=1S/C19H17S.BrH/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18;/h2-15H,1H3;1H/q+1;/p-1 |
InChI Key |
LXQKIBHHRQYGMT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-6[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine](/img/structure/B8352089.png)
![1-(1H-Pyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carbonitrile](/img/structure/B8352097.png)
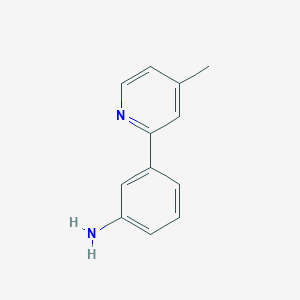

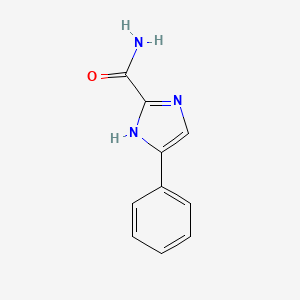

![6,7-Dichloro-5-methoxy-2-methylbenzo[b]thiophene](/img/structure/B8352131.png)
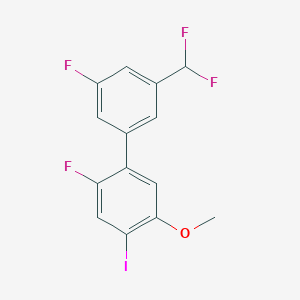
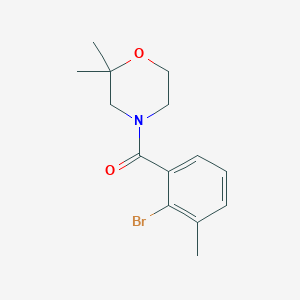
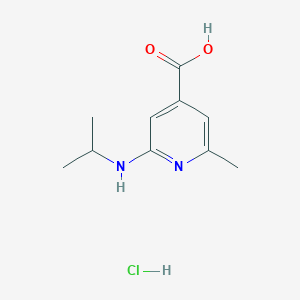
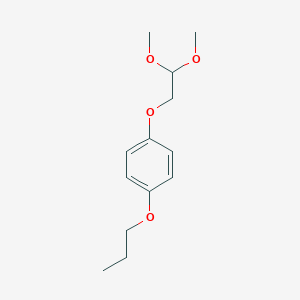
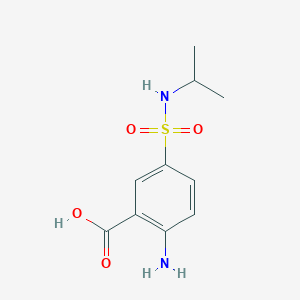
![methyl 4-[(1H-indazol-5-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B8352191.png)
